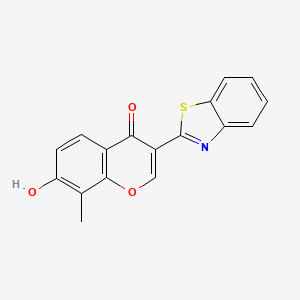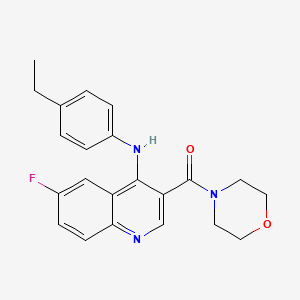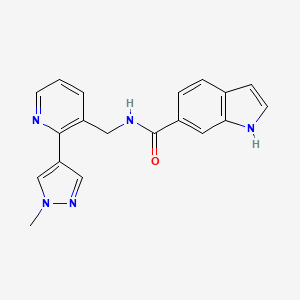
6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine” is a compound that belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have versatile biological profiles, a simple structure, and mild adverse effects .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . For instance, new 2-amino-5-hydroxy-4H-chromene with numerous additions were synthesized by adopting a one-pot efficient synthetic route using different resorcinols and 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature .Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes, including “this compound”, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromenes are diverse and can lead to a variety of analogs exhibiting unusual activities . For example, diethylamine has been employed as an efficient organocatalyst in various organic reactions, including the synthesis of chromenes, such as Knoevenagel condensation, aldol diethylamine .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound is used as a building block in synthesizing active pharmaceutical ingredients, such as dl-nebivolol. Its crystal structure has been analyzed, revealing the solid consisted of the R,S isomer, important for understanding the stereochemistry of the molecule (Rousselin, Lauréano, & Clavel, 2015).
Synthesis of Antimicrobial Agents
The compound serves as a precursor in synthesizing biologically active urea/thiourea derivatives. These derivatives exhibited significant antimicrobial activities against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial drugs (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).
Cancer Research
In cancer research, related chromene structures have been investigated. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a similar molecule, has shown potential as a small molecule inhibitor in the HIF-1 pathway, relevant for cancer therapeutics (Mun et al., 2012).
Vitamin K Analogue Synthesis
Research on methyl substitution in chromanol, a related compound, contributes to understanding and synthesizing analogues of Vitamin K, which has wide-ranging implications in biology and medicine (Maruyama, Tobimatsu, & Naruta, 1979).
Development of Organic Fluorophores
The compound's derivatives have been used in synthesizing new types of organic fluorophores with strong blue emission properties, useful in materials science and bioimaging (Teimouri, 2011).
Synthesis of Various Chemical Derivatives
The compound is a key precursor for synthesizing a variety of chemical derivatives, which have diverse applications in organic chemistry and potentially in pharmaceuticals (Kysil, Moskvina, Gorichko, & Khilya, 2011).
Anti-HIV and CDK2 Inhibition
Fluorine substituted triazinones, similar to the compound , have shown promising results as anti-HIV and CDK2 inhibitors in medical research (Makki, Abdel-Rahman, & Khan, 2014).
Cytotoxicity Studies
Novel urea derivatives synthesized from related compounds have been evaluated for their anti-microbial activity and cytotoxicity, indicating potential applications in cancer therapy and antimicrobial treatments (Shankar et al., 2017).
Mecanismo De Acción
While the specific mechanism of action for “6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine” is not mentioned in the retrieved papers, 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Direcciones Futuras
The future directions in the research of 2H/4H-chromenes, including “6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine”, involve the design and development of potent leads of 2H/4H-chromene analogs for their promising biological activities . This includes further exploration of their diverse synthetic strategies, synthetic mechanism, various biological profiles, and structure-activity relationships .
Propiedades
IUPAC Name |
6-fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-8(2)15-12-4-5-16-13-9(3)6-10(14)7-11(12)13/h6-8,12,15H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNACSBRCASRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2NC(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1557451-16-7 |
Source


|
| Record name | 6-fluoro-8-methyl-N-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)



![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)


![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)



